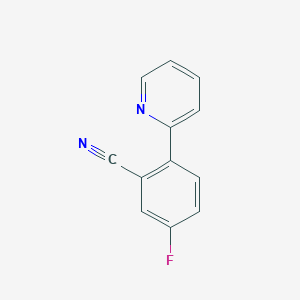![molecular formula C8H13O7P B12524446 (2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid CAS No. 847204-75-5](/img/structure/B12524446.png)
(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid is an organic compound that belongs to the class of phosphonic acids. This compound is characterized by the presence of a phosphonic acid group, an ester linkage, and a methylacryloyl moiety. It is of interest in various fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid typically involves the following steps:
Esterification: The initial step involves the esterification of 2-hydroxyethylphosphonic acid with 2-methylacryloyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Hydrolysis: The ester product is then subjected to hydrolysis under acidic conditions to yield the final phosphonic acid compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methylacryloyl moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The ester linkage can be subjected to nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Amides or thioesters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biomimetic molecule. The phosphonic acid group can mimic phosphate groups in biological systems, making it useful in the study of enzyme mechanisms and metabolic pathways.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets through the phosphonic acid group makes it a promising lead compound for the development of new therapeutics.
Industry
In industrial applications, this compound is used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of (2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid involves its interaction with molecular targets through the phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The ester and methylacryloyl moieties can also participate in various chemical reactions, contributing to the compound’s overall biological and chemical activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Hydroxyethyl)phosphonic acid: Lacks the ester and methylacryloyl groups, making it less versatile in chemical reactions.
(2-Methylacryloyl)phosphonic acid: Contains the methylacryloyl group but lacks the ester linkage, resulting in different reactivity and applications.
(2-{2-Hydroxyethoxy}-2-oxoethyl)phosphonic acid: Similar structure but without the methylacryloyl group, leading to different chemical properties.
Uniqueness
(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid is unique due to the combination of the phosphonic acid group, ester linkage, and methylacryloyl moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
847204-75-5 |
|---|---|
Molekularformel |
C8H13O7P |
Molekulargewicht |
252.16 g/mol |
IUPAC-Name |
[2-[2-(2-methylprop-2-enoyloxy)ethoxy]-2-oxoethyl]phosphonic acid |
InChI |
InChI=1S/C8H13O7P/c1-6(2)8(10)15-4-3-14-7(9)5-16(11,12)13/h1,3-5H2,2H3,(H2,11,12,13) |
InChI-Schlüssel |
AGKJMXGLPTUWJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCOC(=O)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


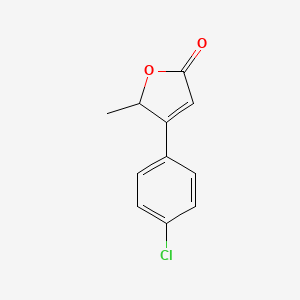
![(1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12524368.png)
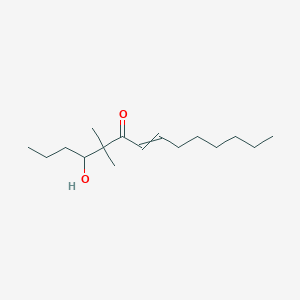
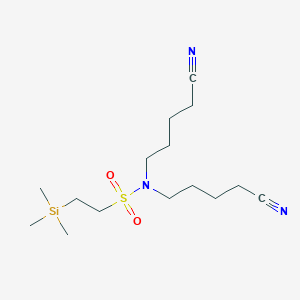
![1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12524384.png)

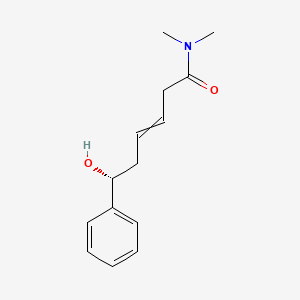
![Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12524398.png)
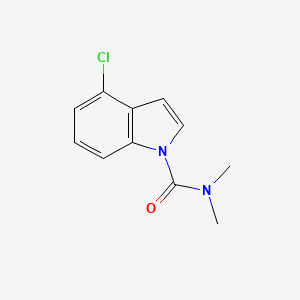
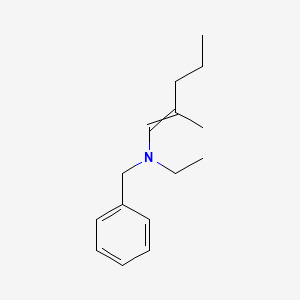
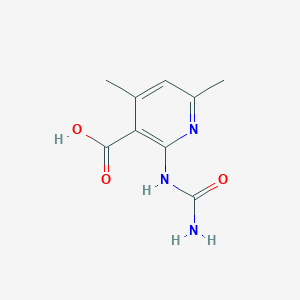
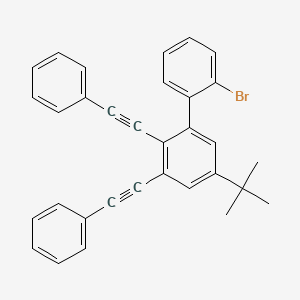
![N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine](/img/structure/B12524435.png)
